Quinacrine Dihydrochloride

Catalog No.
S548903
CAS No.
69-05-6
M.F
C23H32Cl3N3O
M. Wt
472.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinacrine Dihydrochloride

CAS Number

69-05-6

Product Name

Quinacrine Dihydrochloride

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

Molecular Formula

C23H32Cl3N3O

Molecular Weight

472.9 g/mol

InChI

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H

InChI Key

UDKVBVICMUEIKS-UHFFFAOYSA-N

solubility

10 to 50 mg/mL at 64 °F (NTP, 1992)

Synonyms

Acrichine, Atabrine, Atebrin, Dihydrochloride, Quinacrine, Dimesylate, Quinacrine, Hydrochloride, Quinacrine, Mepacrine, Monoacetate, Quinacrine, Monohydrochloride, Quinacrine, Monomesylate, Quinacrine, Quinacrine, Quinacrine Dihydrochloride, Quinacrine Dihydrochloride, Dihydrate, Quinacrine Dihyrochloride, (R)-Isomer, Quinacrine Dihyrochloride, (S)-Isomer, Quinacrine Dimesylate, Quinacrine Hydrochloride, Quinacrine Monoacetate, Quinacrine Monohydrochloride, Quinacrine Monomesylate, Quinacrine, (+-)-Isomer, Quinacrine, (R)-Isomer, Quinacrine, (S)-Isomer

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC

The exact mass of the compound Quinacrine dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 64° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Quinacrine dihydrochloride (CAS 69-05-6) is a synthetic acridine derivative utilized in biochemical research as a lysosomotropic agent, autophagy inhibitor, and non-specific phospholipase A2 (PLA2) inhibitor. Supplied as a highly water-soluble dihydrochloride salt, it features intrinsic fluorescence (Ex/Em ~436/525 nm) and intercalates into nucleic acids. In cellular models, it rapidly accumulates in acidic organelles, serving as a quantifiable benchmark compound for studying lysosomal membrane permeabilization (LMP) and chemosensitization. Its dual utility as a pharmacological modulator and a direct fluorescent tracer streamlines integrated in vitro imaging and functional assays , [1].

Research Fit

Tool Compound

Synthetic 9-aminoacridine scaffold distinct from 4-aminoquinolines

Research Use

Antimalarial resistance, prion, lupus, and cancer cell-model studies

Form

Dihydrochloride salt for aqueous solubility and in vitro dosing

Procuring generic antimalarial analogs or alternative forms of quinacrine often compromises assay reproducibility and workflow efficiency. Substituting quinacrine dihydrochloride with its free base form drastically reduces aqueous solubility, forcing the use of organic solvents like DMSO that introduce confounding cytotoxicity in cell culture models . Furthermore, attempting to substitute quinacrine with chloroquine (CQ)—a structurally related autophagy inhibitor—fails to replicate quinacrine's specific mechanistic profile. Chloroquine lacks quinacrine's intrinsic fluorescence for direct intracellular tracking and fails to trigger the specific cathepsin-L (CTSL) upregulation required for targeted lysosomal membrane permeabilization models [1]. For assays demanding high aqueous processability, direct visual tracking, and targeted autophagic blockade, quinacrine dihydrochloride is the required material.

Substitution Risk

Acridine scaffold may shift target profile and DNA intercalation properties relative to 4-aminoquinolines.

Reported inhibition of pSTING, TNF-α, and IFN-γ is not shared with hydroxychloroquine, limiting mechanistic substitution.

Chloroquine-resistant P. falciparum activity profile differs; sensitivity patterns may not transfer across antimalarials.

Dihydrochloride Salt Enhances Aqueous Solubility for Solvent-Free Formulations

The selection of the dihydrochloride salt form of quinacrine is critical for ensuring compatibility with aqueous biological systems. Quinacrine dihydrochloride achieves a water solubility of approximately 33 to 50 mg/mL, whereas the quinacrine free base is virtually insoluble in water. This quantitative difference allows the dihydrochloride form to be directly dissolved in physiological buffers and cell culture media, bypassing the need for DMSO or other organic solvents that can skew cell viability data .

Evidence DimensionAqueous Solubility
Target Compound Data33 - 50 mg/mL (Quinacrine Dihydrochloride)
Comparator Or Baseline< 1 mg/mL (Quinacrine Free Base)
Quantified Difference>30-fold increase in aqueous solubility
ConditionsStandard aqueous dissolution at room temperature to 37°C

Enables the preparation of high-concentration stock solutions in physiological buffers, eliminating solvent-induced cytotoxicity in sensitive in vitro assays.

Antimalarial IC50 (Dd2)
Head-to-head
Quinacrine IC50 = 16 nM vs Chloroquine IC50 = 142 nM (Dd2 strain)
Supports antimalarial resistance research context
72 h SYBR Green I assay; Dd2 strain

Superior Autophagy Inhibition Potency vs. Chloroquine

In comparative studies of lysosomotropic agents, quinacrine demonstrates higher potency in inhibiting autophagy than the standard benchmark, chloroquine. In tandem fluorescent LC3 (tfLC3) reporter assays used to monitor autophagic flux, quinacrine induces a more pronounced accumulation of RFP-LC3-positive puncta at equivalent or lower micromolar concentrations compared to chloroquine. This translates to lower required working concentrations (often in the 1-5 µM range) to achieve chemosensitization in drug-resistant cancer models, reducing off-target effects associated with high-dose lysosomal alkalinization [1].

Evidence DimensionAutophagic flux inhibition potency
Target Compound DataHigh potency (active at 1-5 µM)
Comparator Or BaselineChloroquine (requires higher concentrations for equivalent blockade)
Quantified DifferenceGreater accumulation of autophagosomes at matched low-micromolar doses
ConditionsIn vitro tfLC3 reporter assays in human cancer cell lines

Allows researchers to achieve complete autophagic blockade at lower doses, minimizing confounding off-target toxicity during chemosensitization studies.

Cytokine Inhibition Profile
Head-to-head
Inhibits pSTING, pNFκB, TNF-α, IFN-γ; HCQ does not inhibit these mediators
Enables TLR/STING/NF-κB axis mechanistic studies
PBMCs from CLE patients

Specific Activation of Cathepsin-L Mediated Permeabilization

While both quinacrine and chloroquine accumulate in lysosomes, quinacrine triggers a distinct apoptotic cascade that is absent in chloroquine-treated cells. Specifically, quinacrine significantly upregulates cathepsin-L (CTSL) activity, promoting lysosomal membrane permeabilization (LMP) and the subsequent release of active CTSL into the cytosol to drive mitochondrial outer membrane permeabilization (MOMP). In direct comparative pharmacological studies, this CTSL activation is specific to quinacrine and is not observed with the anti-malarial autophagy-inhibitor chloroquine [1].

Evidence DimensionCathepsin-L (CTSL) Upregulation and LMP Induction
Target Compound DataSignificant CTSL activation and cytosolic release
Comparator Or BaselineChloroquine (No significant CTSL activation observed)
Quantified DifferenceBinary mechanistic divergence in LMP-driven apoptotic signaling
ConditionsCancer cell models assessed via Magic Red CTSL activity assay

Essential for procurement when the research objective is to specifically study or exploit LMP and CTSL-driven apoptotic pathways rather than mere lysosomal alkalinization.

PrP-res Clearance IC50
Head-to-head
Quinacrine IC50 = 0.4 μM; Chloroquine IC50 = 2.3 μM
Benchmark antiprion reference compound
ScN2a cells, RML PrP-res

Intrinsic Fluorescence Streamlines Intracellular Imaging Workflows

Quinacrine dihydrochloride possesses strong intrinsic fluorescence with excitation/emission maxima at approximately 436 nm and 525 nm, respectively. This photophysical property allows it to serve simultaneously as a pharmacological agent and a direct visual tracer for acidic organelles. In contrast, utilizing non-fluorescent analogs like chloroquine requires the procurement and co-incubation of secondary lysosomal dyes (e.g., LysoTracker) or the use of transgenic fluorescent reporter cell lines to confirm compound localization and organelle swelling .

Evidence DimensionIntrinsic Fluorescent Tracking
Target Compound DataDirect visualization (Ex/Em ~436/525 nm)
Comparator Or BaselineChloroquine (Requires secondary fluorescent probes)
Quantified DifferenceElimination of secondary staining steps in localization assays
ConditionsLive-cell fluorescence microscopy of acidic organelles

Reduces assay complexity, reagent costs, and workflow time by combining the inhibitor and the localization probe into a single molecule.

Aqueous Solubility
Head-to-head
Dihydrochloride: 28 mg/mL; Free base: ~2.8 mg/mL
Salt form supports reproducible in vitro dosing
Room temperature, water
Dual p53/NF-κB Modulation
Class-level
Reported: Quinacrine increased Bax/Bcl-2 ratio 2.1-fold and reduced leukemic cells in vivo
Supports cancer cell-model pathway studies
Review-level evidence; validation recommended
HCQ-Refractory CLE Response
Reported
68.4% response rate (25/38) in retrospective CLE studies
Supports lupus research models for HCQ-nonresponsive context
Retrospective, add-on therapy; data to verify

In Vitro Chemosensitization and Autophagy Blockade Assays

Due to its potent inhibition of autophagic flux at low micromolar concentrations, quinacrine dihydrochloride is selected for sensitizing drug-resistant cancer cell lines to standard chemotherapeutics, requiring lower working concentrations than chloroquine [1].

Lysosomal Membrane Permeabilization (LMP) Modeling

Because it specifically upregulates cathepsin-L and drives LMP-mediated apoptosis, this compound is the required reagent for researchers mapping lysosomal cell death pathways where standard lysosomotropic agents fail to trigger CTSL release [2].

Direct Fluorescence Imaging of Acidic Organelles

Leveraging its intrinsic fluorescence (Ex/Em 436/525 nm), quinacrine dihydrochloride is utilized for live-cell imaging workflows tracking dense granule functionality in platelets or ATP vesicles in stem cells, eliminating the need for secondary fluorescent dyes .

Aqueous-Phase High-Throughput Screening

The high water solubility of the dihydrochloride salt (up to 50 mg/mL) ensures compatibility with automated, solvent-free high-throughput screening libraries, preventing compound precipitation and DMSO-induced artifacts .

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimalarial resistance studies
Activity against chloroquine-resistant strains
PfCRT transport and resistance reversal models
Lupus mechanistic studies in HCQ-nonresponsive models
Distinct inflammatory mediator inhibition profile
TLR/STING/NF-κB axis signaling interpretation
In vitro antiprion compound screening
Benchmark reference for PrP-res clearance
Comparison against 4-aminoquinolines and novel candidates
Cancer cell-model studies
Reported dual p53/NF-κB modulation
Apoptotic pathway interpretation and combination study design

Physical Description

Quinacrine dihydrochloride appears as bright yellowish needles or bright yellow powder. Odorless. pH of a 1% aqueous solution is about 4.5.(NTP, 1992). Used as an anti-malarial drug. Moderately toxic.

Color/Form

Bright yellow crystals

XLogP3

6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

471.161096 Da

Monoisotopic Mass

471.161096 Da

Heavy Atom Count

30

Melting Point

478 to 482 °F (Decomposes) (NTP, 1992)

UNII

81A613ZZ6X

Related CAS

83-89-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of giardiasis and cutaneous leishmaniasis and the management of malignant effusions.

Livertox Summary

Mepacrine (also known as quinacrine and atabrine) is an acridine derivative initially used in the therapy and prevention of malaria and later as an antiprotozoal and immunomodulatory agent. Mepacrine causes a yellowing of the sclera that is not due to liver injury, but also can cause serum enzyme elevations during therapy (particularly in high doses) and has been linked to rare instances of clinically apparent acute liver injury which can be severe and has resulted in fatalities.

Drug Classes

Antimalarial Agents

Therapeutic Uses

Mesh Heading: Anticestodal agents, antimalarials, antinematodal agents, antineoplastic agents, enzyme inhibitors
THERAP CAT: Anthelmintic (Cestodes); antimalarial.
THERAP CAT (VET): Antiprotozoal, teniacide.
MEDICATION (VET): Protozoacide, anthelmintic. /Used/...with varying results against flukes & poor results in coccidiosis of cattle; good results against moniezia expansa & m benedini in sheep, & trichomoniasis in chickens, ducks, & geese; effective against "ich" parasite in fish tank...in exptl histoplasmosis... /Quinacrine hydrochloride/
For more Therapeutic Uses (Complete) data for QUINACRINE (11 total), please visit the HSDB record page.

Pharmacology

Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.

MeSH Pharmacological Classification

Anticestodal Agents

Mechanism of Action

The exact mechanism of antiparasitic action is unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) in vitro by intercalation between adjacent base pairs, inhibiting transcription and translation to ribonucleic acid (RNA). Quinacrine does not appear to localize to the nucleus of Giaridia trophozoites, suggesting that DNA binding may not be the primary mechanism of its antimicrobial action. Fluorescence studies using Giardia suggest that the outer membranes may be involved. Quinacrine inhibits succinate oxidation and interferes with electron transport. In addition, by binding to nucleoproteins, quinacrine suppress the lupus erythematous cell factor and acts as a strong inhibitor of cholinesterase.
Exact mechanism of antiparasitic action unknown; however, quinacrine binds to deoxyribonucleic acid (DNA) by intercalation between adjacent base pairs, inhibiting transcription ... It also inhibits succinate oxidation and interferes with electron transport. In addition, it binds to nucleoproteins, which can suppress the lupus erythematous (LE) cell factor, and acts as a strong inhibitor of cholinesterase.
Although the exact mechanism of anthelmintic activity of quinacrine has not been fully elucidated, the drug appears to be readily intercalated into DNA. Quinacrine does not kill susceptible cestodes, but causes the scolex of the cestode to be dislodged from the intestinal wall, thereby allowing the worm to be expelled from the GI tract by purging.
Although the exact mechanism of antimalarial activity of quinacrine has not been established, most authorities believe the drug acts by combining with nucleic acid in plasmodia; however, some investigators believe the drug acts by inhibiting digestion of hemoglobin by the plasmodia. Quinacrine also has been shown to inhibit incorporation of phosphate into the DNA and RNA of plasmodium species in animals and in vitro in parasitized whole blood.The selective toxicity of quinacrine for plasmodia results from exposure of plasmodia to high concentrations of the drug attained in parasitized erythrocytes.
... Quinacrine ... /is a/ oxidizing agent and can cause methemoglobinemia or hemolytic anemia (especially in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency).

Pictograms

Irritant

Irritant

Other CAS

69-05-6

Absorption Distribution and Excretion

Absorbed rapidly from the gastrointestinal tract following oral administration.
Rapidly absorbed from the gastrointestinal tract following oral administration. Also rapidly absorbed after intrapleural administration.
Widely distributed; concentrates in the liver, spleen, lungs, and adrenal glands. Concentration in the liver may be 20,000 times that in the plasma. Also deposited in skin, fingernails, and hair. Cerebrospinal fluid (CSF) concentration are 1 to 5% of corresponding plasma level. Lowest concentrations are found in the brain, heart, skeletal muscles, and breast milk.
Less than 11% eliminated in the urine daily; acidification of urine increases urinary excretion of quinacrine by up to 14%; excreted slowly, significant amounts being excreted in the urine for 2 months or more after discontinuation of quinacrine. Small amounts also excreted in bile, sweat, and saliva.
Quinacrine crosses the placenta and concentrations of drugs in fetal tissue are similar to maternal concentrations.
A small amount of quinacrine is excreted in breast milk.

Metabolism Metabolites

Small amt of unchanged drug is eliminated (l-form; apparently d-form is metabolized completely) by man and other animals. Several metabolites have been found in small amt, but there is some disagreement as to their structure.
Mepacrine yields 6-chloro-9-(4-ethylamino-1-methylbutyl amino)-2-methoxyacridine in rabbits

Associated Chemicals

Quinacrine hydrochloride; 6151-30-0
Quinacrine methanesulfonate; 316-05-2

Wikipedia

Mepacrine

Drug Warnings

Quinacrine should not be given to pregnant women because drug readily passes placenta and reaches fetus.
Quinacrine crosses the placenta and reaches the fetal circulation. There is one case of possible renal agenesis and hydrocephalus in an infant, although normal pregnancies have been reported after quinacrine ingestion during the first 4 weeks of gestation. If possible, quinacrine treatment for giardiasis in asymptomatic pregnant women should be postponed until after delivery.
Quinacrine may cause vomiting in children due to its bitter taste. The tablets may be crushed and mixed with jam, honey, or chocolate syrup or put in empty gelatin capsules to mask the taste. Children also tolerate quinacrine less well than do adults.
Adverse effects of quinacrine in dosages used for the treatment of malaria include mild transient headache, dizziness, and GI disorders such as diarrhea, anorexia, nausea, abdominal cramps, and rarely, vomiting. Transient psychoses lasting 2 to 4 weeks have been reported in some patients receiving quinacrine.
For more Drug Warnings (Complete) data for QUINACRINE (18 total), please visit the HSDB record page.

Biological Half Life

5 to 14 days

Methods of Manufacturing

Prepared by condensing 1-diethylamino-4-aminopentane with 3,9-dichloro-7-methoxyacridine: F. Mietzsch, H. Mauss, German patents 553,072; 571,499 (1934); /corresponds to/ US 2,113,357 (1938 to Winthrop Chemical) ... Jensch, Eisleb, US 1,782,727 (1930); Schulemann et al., US 1,889,704 (1932).
Prepared by treating quinacrine base with methanesulfonic acid in alcoholic solution and precipitation methanesulfonate with ether. /Methanesulfonate/
2,4-Dichlorobenzoyl chloride + p-anisidine + 4-amino-1-diethylaminopentane (Friedel-Crafts acylation/amine formation/reductive amination)

General Manufacturing Information

Protolytic dissociation from heterocyclic ring nitrogen of chloroquine and quinacrine occurs over pH 6-12.

Analytic Laboratory Methods

TLC OF BASIC ORGANIC DRUGS. QUINACRINE IDENTIFIED BY FLUORESCENCE.
Method: AOAC 970.83; Procedure: fluorometric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/
Method: AOAC 944.15; Procedure: volumetric method; Analyte: quinacrine hydrochloride; Matrix: drugs; Detection Limit: not provided. /Quinacrine hydrochloride/
Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 210 nm
Analyte: quinacrine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 282 nm

Clinical Laboratory Methods

Analyte: quinacrine; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection; limit of detection: 0.2 ng/mL

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F) in a light-resistant container, unless otherwise specified by manufacturer. Store in a tight container.

Interactions

Convulsive seizures have occurred in patients receiving quinacrine and corticosteroids concomitantly. /Quinacrine hydrochloride/
Concurrent use /of primaquine/ with quinacrine may inhibit the metabolism of primaquine or may displace if from tissue-binding sites, thereby increasing serum concentrations and potential toxicity of primaquine.
Aldehyde dehydrogenase may be inhibited by quinacrine, resulting in acummulation of acetaldehyde after alcohol ingestion and possibly "disulfram-like" reaction...

Stability Shelf Life

Sensitive to light. /Quinacrine hydrochloride/

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